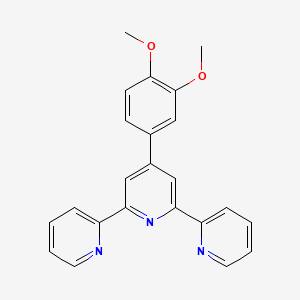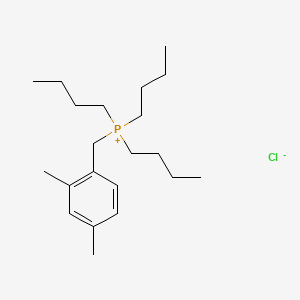![molecular formula C9H10O2 B13137979 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol CAS No. 612507-86-5](/img/structure/B13137979.png)
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyprop-2-en-1-yl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol typically involves the hydroxylation of arylboronic acids. A common method is the ipso-hydroxylation using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. These reactions involve the substitution of an aryl halide with a nucleophile, facilitated by electron-attracting groups such as nitro groups in the ortho or para positions . This method allows for the efficient production of phenolic compounds on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with various functional groups
Applications De Recherche Scientifique
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo oxidation-reduction reactions, influencing cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Comparison: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is unique due to its specific hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities and improved stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
612507-86-5 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-[(1R)-1-hydroxyprop-2-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1 |
Clé InChI |
UGNPXYBKDPBTAZ-SECBINFHSA-N |
SMILES isomérique |
C=C[C@H](C1=CC=C(C=C1)O)O |
SMILES canonique |
C=CC(C1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


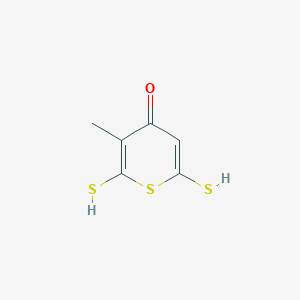
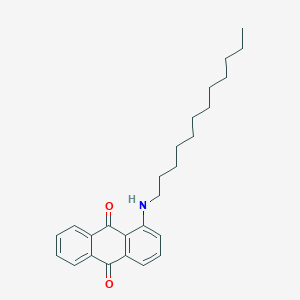
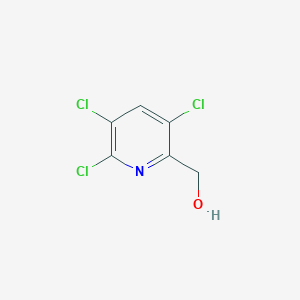
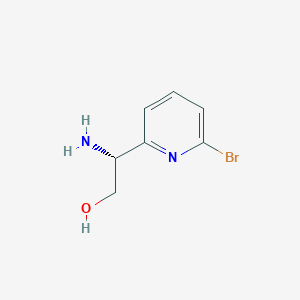

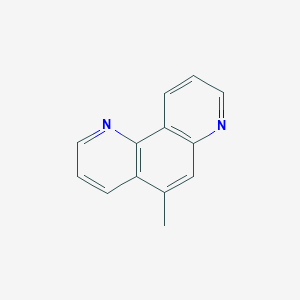
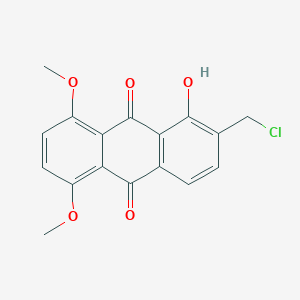
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)



